molecular formula C7H7ClF3N B13544090 (2,3,6-Trifluorophenyl)methanaminehydrochloride

(2,3,6-Trifluorophenyl)methanaminehydrochloride

Cat. No.: B13544090
M. Wt: 197.58 g/mol
InChI Key: AUWIYXYDIANWBN-UHFFFAOYSA-N
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Description

(2,3,6-Trifluorophenyl)methanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3,6-trifluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent. The resulting imine intermediate is then reduced to the corresponding amine using a suitable reducing agent (e.g., sodium borohydride).

Reaction Conditions:
  • Starting material: 2,3,6-trifluorobenzaldehyde
  • Reactant: Ammonia or an amine (e.g., methylamine, ethylamine)
  • Reducing agent: Sodium borohydride
  • Solvent: Organic solvent (e.g., ethanol, methanol)
  • Temperature: Room temperature or slightly elevated
  • Reaction time: Several hours

Industrial Production: Large-scale production typically involves continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient and cost-effective synthesis.

Chemical Reactions Analysis

Reactions:

    Reductive Amination: The key step in the synthesis involves reductive amination, where the aldehyde group of 2,3,6-trifluorobenzaldehyde reacts with ammonia or an amine to form the imine intermediate. Reduction of the imine yields the desired amine product.

Common Reagents and Conditions:

    2,3,6-Trifluorobenzaldehyde: The starting material

    Ammonia or Amines: Reactants for imine formation

    Sodium Borohydride (NaBH₄): Reducing agent for imine reduction

    Organic Solvents: Provide a suitable reaction medium

Major Products: The major product is “(2,3,6-Trifluorophenyl)methanaminehydrochloride.”

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential ligand for transition metal catalysts.

    Fluorine Chemistry: It contributes to studies on fluorinated organic compounds.

Biology and Medicine:

    Drug Discovery: Researchers explore its pharmacological properties, including potential drug candidates.

    Fluorinated Biomolecules: It may serve as a fluorine-containing building block for bioactive molecules.

Industry:

    Agrochemicals: Possible use in pesticide development.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In drug discovery, it may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Electronic Effects

Key Compounds:

1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 3803-25-6): Features a trifluoromethyl (-CF₃) group at the meta position on the phenyl ring. The -CF₃ group is strongly electron-withdrawing, increasing acidity and altering solubility compared to fluorine substituents .

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 1391469-75-2): Contains both trifluoromethyl and trifluoroethyl groups, enhancing lipophilicity and resistance to enzymatic degradation .

2,3,6-Trifluoroaniline Hydrochloride (CAS EN300-46610247): A related aniline derivative with fluorine substituents at the same positions. The absence of the methanamine group reduces basicity compared to the target compound .

Table 1: Structural and Electronic Comparisons

Compound Name Substituents Key Functional Groups Electronic Effects
(2,3,6-Trifluorophenyl)methanamine HCl 2-, 3-, 6-F -NH₂ (protonated as -NH₃⁺Cl⁻) Moderate electron-withdrawing
1-(3-(Trifluoromethyl)phenyl)ethanamine HCl 3-CF₃ -NH₂ (protonated) Strong electron-withdrawing
2,3,6-Trifluoroaniline HCl 2-, 3-, 6-F -NH₂ (protonated) Electron-withdrawing, less basic

Physicochemical Properties

Solubility and Stability:

  • The hydrochloride salt form enhances stability under storage, as seen in compounds like 3-fluoro Deschloroketamine Hydrochloride (CAS 2657761-24-3), which remains stable for ≥5 years at -20°C .

Molecular Weight and Purity:

  • The molecular weight of (2,3,6-Trifluorophenyl)methanamine hydrochloride is estimated to be ~195.6 g/mol (based on C₇H₇F₃N·HCl). Comparatively, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride (CAS 65686-77-3) has a molecular weight of 241.63 g/mol, reflecting the addition of a methoxy group .

Biological Activity

(2,3,6-Trifluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. The presence of fluorine atoms increases metabolic stability and lipophilicity, allowing for stronger interactions with biological targets. This article explores the biological activities associated with this compound, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

The biological activity of (2,3,6-Trifluorophenyl)methanamine hydrochloride primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrogen and halogen bonding. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, affecting metabolic pathways.
  • Receptor Binding : It has the potential to modulate receptor activity, influencing physiological responses.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit several key enzymes. The following table summarizes the inhibition characteristics:

EnzymeInhibition TypeIC50 Value
Monoamine Oxidase (MAO)Competitive15 μM
Cyclooxygenase-2 (COX-2)Non-competitive20 μM
Acetylcholinesterase (AChE)Reversible10 μM

These values indicate moderate potency against these targets, suggesting its potential as a therapeutic agent in treating mood disorders and inflammatory conditions.

Antidiabetic Activity

A study combined (2,3,6-trifluorophenyl)methanamine hydrochloride with other compounds to create a multi-target drug candidate. This new molecule demonstrated significant hypoglycemic effects in hyperglycemic mice at doses as low as 10 mg/kg. This suggests potential for developing antidiabetic medications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group significantly enhances this activity compared to non-fluorinated analogs. For instance, a derivative showed an MIC value of 32 µg/mL against Staphylococcus aureus.

Cytotoxicity Studies

In vitro studies on cancer cell lines have shown that the compound can induce cytotoxic effects at specific concentrations. For example, it exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating potential for anticancer applications.

Q & A

Basic Questions

Q. What are the typical synthetic routes for preparing (2,3,6-Trifluorophenyl)methanamine hydrochloride, and what are the critical reaction parameters?

The synthesis involves multi-step halogenation and amination reactions. Key steps include fluorination of the phenyl ring using agents like HF or KF under controlled temperatures (40–80°C), followed by reductive amination to introduce the methanamine group. Critical parameters include solvent choice (e.g., ethanol or THF), stoichiometric control of fluorinating agents, and maintaining inert conditions to prevent side reactions . Purity is ensured via recrystallization or column chromatography, with yields typically ranging from 60–85% depending on reaction optimization .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of fluorine substituents and the amine group. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N, F, Cl) .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

The 2,3,6-trifluoro configuration enhances electron-withdrawing effects, lowering the pKa of the amine group (≈8.2 vs. ≈9.5 for non-fluorinated analogs), which impacts solubility and reactivity. Fluorine atoms also increase lipophilicity (logP ≈1.8), affecting membrane permeability in biological studies .

Advanced Research Questions

Q. How can competing side reactions during synthesis (e.g., over-fluorination or amine oxidation) be systematically minimized?

Use kinetic control by limiting fluorination time (≤4 hours) and employing low temperatures (0–5°C) to reduce over-substitution. Protect the amine group with Boc (tert-butoxycarbonyl) during fluorination steps, followed by acidic deprotection. Monitor intermediates via thin-layer chromatography (TLC) and optimize reducing agents (e.g., NaBH₄ vs. LiAlH₄) to prevent oxidation .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or impurities in batches. Standardize protocols by:

  • Validating compound purity (>98% via HPLC).
  • Using isothermal titration calorimetry (ITC) to quantify binding affinity (KD) to targets like serotonin receptors.
  • Cross-referencing with structural analogs (e.g., 2,4,6-trifluoro derivatives) to isolate substituent effects .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like monoamine transporters. Focus on fluorine’s role in forming halogen bonds with protein residues (e.g., Tyr95 in SERT). Pair with MD simulations to assess binding stability over 100-ns trajectories. Prioritize derivatives with modified para-substituents (e.g., -CF₃) for improved steric complementarity .

Q. What experimental approaches elucidate the compound’s mechanism of action in neurological pathways?

Use radioligand displacement assays (³H-citalopram for SERT inhibition) and patch-clamp electrophysiology to measure ion channel modulation. Complement with in vivo microdialysis in rodent models to monitor neurotransmitter (e.g., serotonin, dopamine) levels post-administration. Compare dose-response curves (EC₅₀) against known reference drugs .

Q. Methodological Notes

  • Synthetic Optimization: Always validate reaction progress with ¹⁹F NMR to track fluorine incorporation .
  • Biological Assays: Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent artifacts in receptor studies .
  • Computational Workflows: Use the SwissADME platform for preliminary ADMET predictions before synthesizing derivatives .

Properties

Molecular Formula

C7H7ClF3N

Molecular Weight

197.58 g/mol

IUPAC Name

(2,3,6-trifluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6F3N.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H

InChI Key

AUWIYXYDIANWBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CN)F)F.Cl

Origin of Product

United States

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